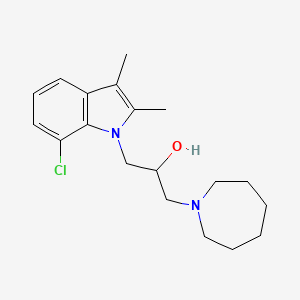

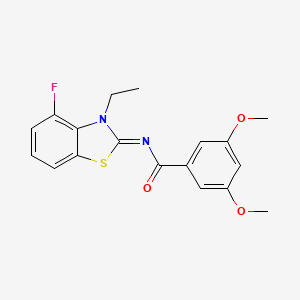

![molecular formula C20H17N3O2 B2610609 2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide CAS No. 107634-85-5](/img/structure/B2610609.png)

2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of donor-π-acceptor fluorophores . The InCl3 mediated heteroarylation of indoles and their further derivatization through the Pd (II)-catalyzed CH activation strategy has been used in the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The absorption of these compounds in various solvents corresponds to S0 → S1 transitions and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the use of organic small molecules incorporated with electron donor (D) and acceptor (A) by a linearly connected π-spacer . These compounds have large electric dipoles in the excited states which also enhance intramolecular charge transfer (ICT) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include high fluorescence quantum yield and good thermal stability . They also exhibit special patterns in optical and electrical properties .Applications De Recherche Scientifique

Indoles and Their Derivatives in Hepatic Protection

Indoles, including indole-3-carbinol (I3C) and its derivatives, show pleiotropic protective effects on chronic liver injuries such as viral hepatitis, hepatic steatosis, cirrhosis, and hepatocellular carcinoma. These compounds regulate transcriptional factors and signaling pathways, alleviate oxidative stress, inhibit DNA synthesis, and modulate enzymes related to viral replication and substance metabolism, thereby providing comprehensive liver protection through various mechanisms (Wang et al., 2016).

Indole Synthesis and Its Implications

The synthesis of indoles, a key structural component in many pharmacologically active compounds, is of great interest. New methods for indole synthesis have been developed, providing a framework for the classification of all indole syntheses, which facilitates the discovery of new drugs and understanding of indole's role in pharmacology (Taber & Tirunahari, 2011).

Indoles in Chemoprotection

Indoles, particularly I3C and its major derivatives, are reviewed for their roles in chemoprotection, particularly against cancers of the breast and prostate. This review critically examines whether I3C acts directly or serves as a precursor to other biologically active compounds, suggesting that due to its rapid conversion into other forms, such as diindolylmethane (DIM), I3C itself may not be directly responsible for biological responses (Bradlow, 2008).

Antiviral Agents Based on Indole Scaffolds

This review highlights the significance of indole derivatives in antiviral drug development, showcasing their unique property to mimic peptides and bind to enzymes. Indole-containing compounds have shown efficacy against a range of viral diseases, indicating their potential as novel therapeutic agents with diverse mechanisms of action (Zhang, Chen, & Yang, 2014).

Orientations Futures

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-19(16-12-23-18-8-4-2-6-15(16)18)20(25)21-10-9-13-11-22-17-7-3-1-5-14(13)17/h1-8,11-12,22-23H,9-10H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMAPSVVTDUGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328391 | |

| Record name | 2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide | |

CAS RN |

107634-85-5 | |

| Record name | 2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

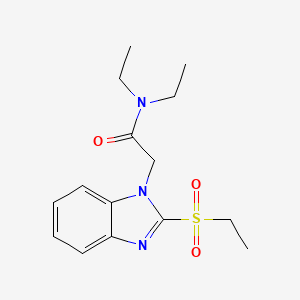

![1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2610526.png)

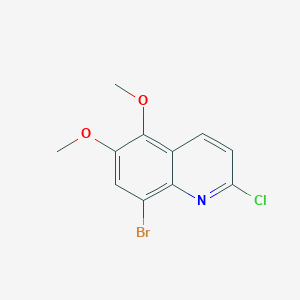

![1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B2610528.png)

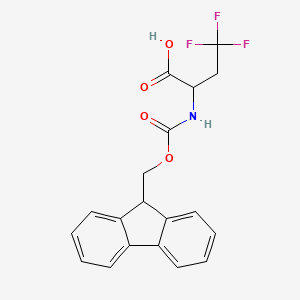

![1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde](/img/structure/B2610531.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2610532.png)

![4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2610540.png)

![4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2610548.png)